N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Description
N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide (CAS: 863558-55-8) is a sulfonamide derivative with a molecular formula of C₂₁H₃₀N₄O₄S and a molecular weight of 434.6 g/mol . Its structure features a 3,4-dimethoxybenzenesulfonamide core linked to a pyridin-3-yl group and a 4-ethylpiperazine moiety via an ethyl bridge. The compound’s SMILES representation is CCN1CCN(C(CNS(=O)(=O)c2ccc(OC)c(OC)c2)c2cccnc2)CC1, highlighting its heterocyclic and sulfonamide functionalities .
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-4-24-10-12-25(13-11-24)19(17-6-5-9-22-15-17)16-23-30(26,27)18-7-8-20(28-2)21(14-18)29-3/h5-9,14-15,19,23H,4,10-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWAZWXXKVYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H24N4O4S
- Molecular Weight : 396.47 g/mol
- SMILES Notation : CCN1CCCCC1C(Cc2cccc(c2OC)OC)S(=O)(=O)N
The compound exhibits biological activity primarily through its interaction with various molecular targets, including:
- Glycogen Synthase Kinase 3 (GSK3) : Inhibition of GSK3 has been linked to improved insulin sensitivity and potential therapeutic effects in diabetes management .
- Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .
Anticancer Activity
Research indicates that derivatives of sulfonamide compounds can exhibit anticancer properties. For instance:
- A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Some derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. A related study found that similar compounds demonstrated significant antibacterial activity, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the pharmacological potential of this compound:
- Absorption : The compound shows good solubility in organic solvents, indicating potential for oral bioavailability.
- Distribution : Lipophilicity suggests a favorable distribution profile within biological systems.
- Metabolism : Preliminary studies suggest hepatic metabolism may play a significant role.
- Excretion : Renal excretion is expected based on the molecular weight and structure.
Case Studies
- In Vivo Studies : In a rodent model of diabetes, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups.
- Cell Line Studies : In vitro assays using cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potency as an anticancer agent.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related sulfonamide derivatives and heterocyclic analogs.
Structural Analogues with Sulfonamide Moieties
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Weight: 589.1 g/mol (vs. 434.6 g/mol for the target compound) . Key Differences: Incorporates a pyrazolo-pyrimidine core and a chromenone ring system, absent in the target compound. The additional fluorine atoms and chromenone moiety enhance structural complexity and likely influence electronic properties and target selectivity. Synthesis Yield: Reported at 28% under Suzuki coupling conditions, suggesting challenging synthetic accessibility compared to simpler sulfonamides .
(S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide
- Molecular Features : Contains a pyrazole ring, 3,4-dichlorophenyl , and methylthioethyl groups. The sulfonamide is part of a larger propanamide structure, diverging from the target compound’s direct linkage to a piperazine-pyridine system .
- Synthesis Yield : 64% , indicating moderate efficiency in multi-step reactions .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Simpler Structure: Lacks heterocyclic components like piperazine or pyrazolo-pyrimidine.
Piperazine-Containing Analogues
The isopropyl substituents on the piperazine and the indazole-carboxamide core differentiate its pharmacokinetic profile, likely enhancing lipophilicity and CNS penetration .
Key Comparative Insights
Research Findings and Implications
Structural Complexity vs. Bioactivity : The target compound’s piperazine-pyridine system and dimethoxybenzenesulfonamide may offer balanced lipophilicity and hydrogen-bonding capacity, critical for crossing biological membranes and engaging targets like serotonin or dopamine receptors. In contrast, bulkier analogs (e.g., ’s compound) may exhibit higher target specificity but poorer bioavailability .
Role of Substituents : The ethylpiperazine in the target compound could enhance solubility compared to isopropylpiperazine derivatives (), while the 3,4-dimethoxy groups may improve metabolic stability relative to halogenated analogs () .
Synthetic Challenges : Lower yields in complex sulfonamide syntheses (e.g., 28% in ) highlight the need for optimized catalytic systems or alternative routes, whereas the target compound’s synthesis (if reported) might benefit from modular approaches leveraging piperazine and sulfonamide coupling .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, and how are intermediates validated?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the ethylpiperazine moiety and sulfonamide coupling. Key intermediates (e.g., pyridin-3-yl ethylamine derivatives) are validated via , , and HPLC-MS to confirm structural integrity. For example, intermediates with chiral centers require chiral HPLC to assess enantiomeric excess, as minor chromatographic condition changes can resolve co-eluting epimers . Impurity profiling using reference standards (e.g., USP/PhEur guidelines) ensures synthetic reproducibility .
Q. Which crystallographic tools and refinement methods are recommended for resolving this compound’s structure?
Methodological Answer: X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule structures . For macromolecular interactions (e.g., protein-ligand complexes), the CCP4 suite integrates programs like REFMAC, which applies maximum-likelihood refinement to handle high-resolution or twinned data . Data collection strategies should prioritize high redundancy to mitigate radiation damage in sensitive crystals.
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
Methodological Answer: Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS identify degradation products, such as sulfonic acid derivatives from hydrolytic cleavage . Mass spectrometry (HRMS or Q-TOF) confirms molecular weight integrity, while monitors structural changes under stress conditions.
Advanced Research Questions
Q. How can discrepancies between crystallographic data and spectroscopic results be resolved during structure validation?
Methodological Answer: Discrepancies may arise from dynamic disorder in crystals or solvent interactions. Cross-validation strategies include:
- Density functional theory (DFT) to compare calculated vs. experimental NMR chemical shifts.
- Twinned data refinement using SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Multi-method validation : Pair X-ray data with solution-state NMR (e.g., NOESY for stereochemistry) to confirm conformational homogeneity .
Q. What strategies resolve co-eluting epimers or polymorphs during HPLC analysis?
Methodological Answer:
- Chiral stationary phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol modifiers to separate enantiomers.
- Dynamic pH adjustment : For sulfonamides, ion-pairing agents (e.g., trifluoroacetic acid) enhance resolution of zwitterionic forms .
- Polymorph screening : Differential scanning calorimetry (DSC) and powder XRD identify crystalline forms, guiding solvent selection for recrystallization.
Q. How can computational modeling predict binding affinity to target receptors, and how are these predictions validated?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with receptors (e.g., serotonin or dopamine receptors). The compound’s trifluoromethyl or piperazine groups are optimized for hydrophobic/ionic interactions .
- Free-energy perturbation (FEP) : Quantifies binding energy differences between analogs.
- Experimental validation : Surface plasmon resonance (SPR) or radioligand assays (e.g., -labeled compounds) measure values, with statistical rigor (n ≥ 3 replicates) .
Q. How are reaction conditions optimized to minimize by-products in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters. For example, reducing reaction time below 12 hours minimizes di-ethylpiperazine by-products .
- In-line analytics : ReactIR monitors intermediate formation in real time, enabling rapid adjustments.
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve yield and sustainability .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Assay standardization : Use WHO reference compounds to calibrate cell-based vs. enzymatic assays.
- Data normalization : Express results as % efficacy relative to positive controls (e.g., 100% = 10 µM reference agonist).
- Meta-analysis : Apply hierarchical Bayesian models to reconcile variability from heterogeneous datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
